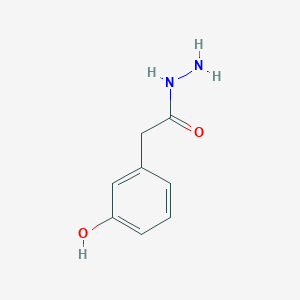
5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine
Overview
Description
5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5,11H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Convenient Synthesis Methods
5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine and its derivatives can be synthesized through various methods. For instance, 6-Bromo-1,2,3,4-tetrahydroisoquinoline was synthesized via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen (Zlatoidský & Gabos, 2009). Similarly, a study demonstrated the rapid preparation of aminonaphthalenes and aminoquinolines from aryl bromides, including 5- and 8-bromoquinolines, using Pd-catalyzed aryl amination under microwave conditions (Wang, Magnin, & Hamann, 2003).
Redox-Annulation Techniques
This compound and similar amines undergo redox-neutral annulations with various substrates. For example, cyclic amines like 1,2,3,4-tetrahydroisoquinoline undergo redox-neutral annulations with 2-(2-oxoethyl)malonates, providing access to structures closely related to natural products like crispine A and harmicine (Zhu, Chandak, & Seidel, 2018). Another study showed that these amines can undergo redox-neutral annulations with electron-deficient o-Tolualdehydes, involving dual C-H functionalization (Paul, Adili, & Seidel, 2019).
Derivatives and Compound Synthesis
This compound can be a precursor or a part of the synthesis of various compounds. For instance, brominated tetrahydroisoquinolines have been isolated from the red alga Rhodomela confervoides and have been semisynthesized using certain starting materials (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007). Additionally, tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, closely related to 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, have been synthesized and converted to substituted dihydropyrrolo[2,1-a]isoquinolines (Voskressensky, Listratova, Bolshov, Bizhko, Borisova, & Varlamov, 2010).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain isoquinoline alkaloids, which are known for their biological activities against pathogens and neurodegenerative disorders . The nature of these interactions often involves binding to active sites of enzymes or receptors, thereby modulating their activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways that are crucial for cell survival and proliferation . Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions . The compound’s ability to interact with different molecular targets makes it a versatile agent in biochemical research.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in laboratory settings. This compound is typically stored in dark places under inert atmospheres at temperatures between 2-8°C to maintain its stability . Over time, any degradation products formed can influence the long-term effects on cellular function observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects may be observed . Understanding the dosage thresholds is essential for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell . The study of these pathways provides insights into the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . Understanding these processes is crucial for determining the bioavailability and efficacy of the compound.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with molecular targets and the subsequent biological effects.
properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXVHSIERUIKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733334 | |
| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260779-54-1 | |
| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



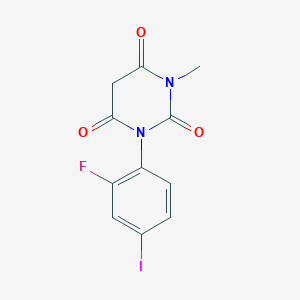

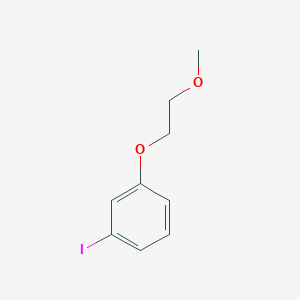

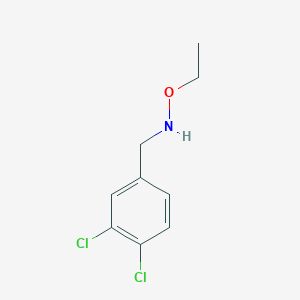
![Benzyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1398105.png)
![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B1398111.png)
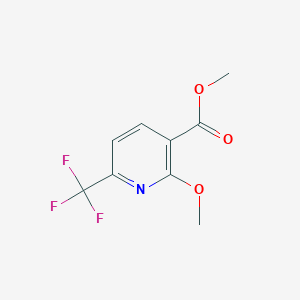
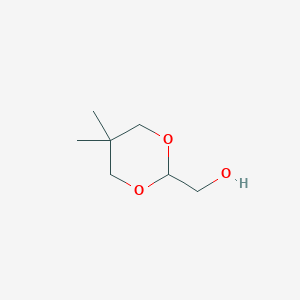
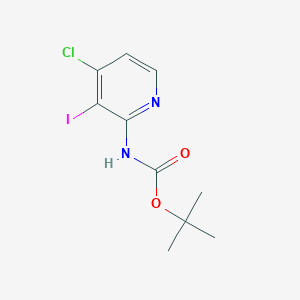
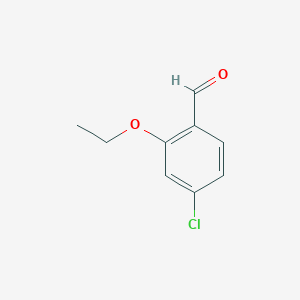
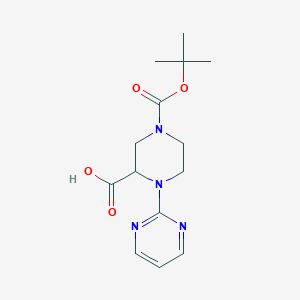
![Thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)-](/img/structure/B1398118.png)
